4-Hydroxy-2,3-dimethoxyxanthone
Overview
Description
4-Hydroxy-2,3-dimethoxyxanthone is a remarkable and multifaceted natural compound discovered in diverse botanical sources . It exhibits extraordinary anti-inflammatory and antioxidant attributes, aiding in studying a spectrum of complex inflammatory ailments, notably including rheumatoid arthritis and asthma .
Synthesis Analysis
The synthesis of xanthones involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2,3-dimethoxyxanthone is C15H12O5 . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Physical And Chemical Properties Analysis
4-Hydroxy-2,3-dimethoxyxanthone is a yellow powder . Its molecular weight is 272.256 . The compound is soluble in organic solvents .Scientific Research Applications
Biotransformation and Structural Elucidation
- Biotransformation by Fungi : 4-Hydroxy-2,3-dimethoxyxanthone has been studied for its biotransformation by fungi, particularly in the transformation of 1-Hydroxy-2,3,5-trimethoxyxanthone by Trichothecium roseum and Paecilomyces marquandii. This process resulted in the formation of various compounds, including 1,5-dihydroxy-2,3-dimethoxyxanthone, demonstrating the fungi's ability to modify xanthone structures (Yuan et al., 2006).
Cytotoxic and Antioxidant Properties
- Cytotoxic Activity : Research on xanthones from Mesua ferrea L. roots identified compounds including 1,5,6-trihydroxy-2,3-dimethoxyxanthone, which demonstrated cytotoxicity against various cell lines, suggesting potential therapeutic applications in cancer research (Chukaew et al., 2019).
- Antioxidant Activities : Studies on Polygala caudata roots isolated xanthones like 2-hydroxy-1,6,7-trimethoxyxanthone, which exhibited significant antioxidant activities. These findings highlight the potential of xanthones in oxidative stress-related conditions (Lin et al., 2005).
Anti-HIV and Protective Effects
- Anti-HIV Activities : Research on Cratoxylum arborescens identified xanthones like 1,3,8-trihydroxy-2,4-dimethoxyxanthone with notable anti-HIV activities. This discovery is significant for the development of new HIV treatments (Reutrakul et al., 2006).
- Protective Effects on Mitochondrial Injury : Xanthones like 1,8-dihydroxy-3,5-dimethoxyxanthone have shown protective effects against rat heart mitochondrial injury induced by vitamin C and FeSO_4. This indicates the potential of xanthones in mitigating oxidative damage in cardiac cells (Quan, 2000).
Separation and Analysis Techniques
- Analytical Method Development : Techniques like Micellar Electrokinetic Capillary Chromatography have been developed for the separation and analysis of xanthones, demonstrating the importance of analytical methods in studying these compounds (Cheng et al., 2010).
Xanthone Derivatives and Their
Properties7. Vibrational Analysis and NMR Properties : A study conducted vibrational analysis and NMR properties of xanthones, including 1,5-dihydroxy-2,3-dimethoxyxanthone. This research is crucial for understanding the structural and electronic properties of xanthones, facilitating their application in various scientific fields (Gonçalves et al., 2005).
Anti-inflammatory and Anti-malarial Effects
- Anti-inflammatory Activities : Xanthones such as 4-hydroxy-2,3-dimethoxyxanthone have shown significant anti-inflammatory activities. Such findings are important for the development of new anti-inflammatory drugs (Ali et al., 2011).
- Anti-malarial Activity : Some xanthones isolated from Andrographis paniculata, closely related to 4-Hydroxy-2,3-dimethoxyxanthone, exhibited substantial anti-malarial activity, highlighting the potential of xanthones in treating malaria (Dua et al., 2004).
Potential in Bone Resorption Inhibition
- Inhibitors of Bone Resorption : Xanthones from Halenia corniculata, including derivatives of 4-Hydroxy-2,3-dimethoxyxanthone, effectively inhibited osteoclast differentiation and may be significant in the treatment of diseases related to bone resorption (Zhang et al., 2008).
Future Directions
Xanthones, including 4-Hydroxy-2,3-dimethoxyxanthone, have drawn more and more attention in recent years due to their wide range of bioactivities . Future research may focus on further investigating the mechanisms underlying their synthesis and exploring their potential applications in pharmaceuticals .
properties
IUPAC Name |
4-hydroxy-2,3-dimethoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)13(17)15(11)19-2/h3-7,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHDJJDOUMUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327502 | |
Record name | NSC661742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,3-dimethoxyxanthone | |
CAS RN |
10527-38-5 | |
Record name | NSC661742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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